molecular formula C17H13NO2 B3191356 N-2-Naphthylsalicylamide CAS No. 5395-85-7

N-2-Naphthylsalicylamide

Cat. No.: B3191356
CAS No.: 5395-85-7
M. Wt: 263.29 g/mol
InChI Key: KFLNUTIUYWTQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-Naphthylsalicylamide is an aromatic amide derivative synthesized by conjugating salicylic acid with 2-naphthylamine.

Properties

CAS No.

5395-85-7

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-hydroxy-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C17H13NO2/c19-16-8-4-3-7-15(16)17(20)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,19H,(H,18,20)

InChI Key

KFLNUTIUYWTQNV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3O

solubility

0.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Molecular Weight (g/mol) CAS RN Key Functional Groups
N-2-Naphthylsalicylamide* ~285.3 (calculated) Not provided Amide, phenolic -OH
2-Naphthylamine 143.18 91-59-8 Primary amine
N-Phenyl-2-naphthylamine 219.28 135-88-6 Secondary amine, aryl groups
3-Chloro-N-phenyl-phthalimide 257.67 (calculated) Not provided Phthalimide, chloro substituent

*Note: Data for this compound is inferred; specific references are unavailable in the provided evidence.

Physicochemical Properties

Property 2-Naphthylamine N-Phenyl-2-naphthylamine 3-Chloro-N-phenyl-phthalimide
Boiling Point 306°C 395°C (decomposes) Not reported
Solubility Insoluble in water Soluble in organic solvents Soluble in polar aprotic solvents
Stability Air-sensitive Stable under inert conditions Thermally stable up to 200°C

Research Findings and Key Distinctions

  • Reactivity: this compound’s phenolic -OH group enables hydrogen bonding and coordination chemistry, unlike non-hydroxylated analogs like N-Phenyl-2-naphthylamine .
  • Synthetic Utility : 3-Chloro-N-phenyl-phthalimide’s chloro substituent facilitates nucleophilic substitution in polymer synthesis, a feature absent in salicylamide derivatives .
  • Toxicity Mitigation: Conversion of 2-naphthylamine to its amide derivative (this compound) may reduce direct carcinogenicity, aligning with trends in prodrug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.